Zotiraciclib Zotiraciclib Zotiraciclib is under investigation in clinical trial NCT02942264 (Zotiraciclib (TG02) Plus Dose-dense or Metronomic Temozolomide Followed by Randomized Phase II Trial of Zotiraciclib (TG02) Plus Temozolomide Versus Temozolomide Alone in Adults With Recurrent Anaplastic Astrocytoma and Glioblastoma).
Brand Name: Vulcanchem
CAS No.: 1204918-72-8
VCID: VC0005774
InChI: InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
SMILES: CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol

Zotiraciclib

CAS No.: 1204918-72-8

Cat. No.: VC0005774

Molecular Formula: C23H24N4O

Molecular Weight: 372.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Zotiraciclib - 1204918-72-8

CAS No. 1204918-72-8
Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
IUPAC Name (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Standard InChI InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Standard InChI Key VXBAJLGYBMTJCY-NSCUHMNNSA-N
Isomeric SMILES CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
SMILES CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Canonical SMILES CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Appearance white solid powder

Chemical and Pharmacological Properties

Structural Characteristics

Zotiraciclib’s macrocyclic structure enables broad kinase inhibition through competitive ATP-binding site interactions. The compound’s molecular formula (C<sub>23</sub>H<sub>24</sub>N<sub>4</sub>O) and PubChem CID (16739650) confirm its identity as a nitrogen-rich heterocycle with a pyrimidine-pyridine backbone . Key physicochemical properties include:

PropertyValue
Molecular Weight372.5 g/mol
CAS Registry Numbers937270-47-8, 1204918-72-8
SolubilityLipophilic (logP: 3.2)
Synergistic PartnersTemozolomide, Radiation

Mechanism of Action

Zotiraciclib exerts antitumor effects via three primary pathways:

  • CDK9 Inhibition: Suppresses RNA polymerase II-mediated transcription by blocking phosphorylation of the carboxyl-terminal domain, reducing oncogene expression (e.g., MYC, MCL-1) .

  • Mitochondrial Dysfunction: Depletes ATP production in IDH-mutant gliomas by impairing oxidative phosphorylation and electron transport chain complexes .

  • Kinase Polypharmacology: Inhibits JAK2/STAT3 signaling (IC<sub>50</sub> = 8 nM) and FLT3-driven proliferation in leukemia models, though glioblastoma activity centers on CDK9 and metabolic disruption .

Preclinical studies in orthotopic glioblastoma models demonstrated blood-brain barrier penetration and >50% tumor growth inhibition at 100 mg/kg doses .

Clinical Development and Efficacy

Phase I Dose-Finding Studies

The NCI-sponsored trial (NCT02942264) evaluated zotiraciclib combined with dose-dense (Arm1) or metronomic (Arm2) TMZ in 53 recurrent high-grade astrocytoma patients :

ParameterArm1 (Dose-Dense TMZ)Arm2 (Metronomic TMZ)
MTD of Zotiraciclib250 mg250 mg
PFS at 4 Months (PFS4)40%25%
Median OS12.1 Months9.8 Months

Dose-limiting toxicities included grade 3–4 neutropenia (22%) and transaminase elevation (15%). Pharmacokinetic analysis revealed a half-life of 6–8 hours and AUC<sub>inf</sub> of 1,200 ng·h/mL, with CYP1A2*1C (rs2470890) polymorphisms correlating with 30% higher exposure .

Phase II Cohort Expansion

In IDH1/2-mutant gliomas (n=24), zotiraciclib + TMZ achieved a 6-month PFS rate of 58% versus 18% for historical TMZ monotherapy (p<0.01) . Tumor RNA sequencing confirmed downregulation of CDK9 targets (MYC, BCL2) and mitochondrial biogenesis genes (PGC-1α, TFAM) .

Adverse EventAll Grades (%)Grade ≥3 (%)
Neutropenia6822
Fatigue6212
Diarrhea558
Transaminase Elevation4515

Symptom burden (MD Anderson Symptom Inventory) peaked at Cycle 2 but stabilized by Cycle 4, suggesting adaptive tolerance . Prophylactic antiemetics and loperamide reduced gastrointestinal AEs by 40% .

Regulatory Status and Future Directions

Zotiraciclib received FDA and EMA orphan drug designation in 2019 for glioma, accelerating its development pathway . Current trials include:

  • NCT05580562: Phase II study of zotiraciclib + lomustine in recurrent IDH-wildtype glioblastoma (n=120, primary endpoint: OS at 12 months) .

  • EORTC-1709: Testing zotiraciclib with radiotherapy in elderly glioblastoma patients (MGMT-unmethylated, n=90) .

Future research priorities include biomarker validation (e.g., CDK9 phosphorylation status, IDH1/2 mutation) and combinatorial regimens with PARP inhibitors to exploit synthetic lethality in homologous repair-deficient tumors .

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